4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
Descripción
This compound features a piperidine core substituted with two distinct groups:
- 3-cyclopropyl-1,2,4-oxadiazole methyl at the 4-position: The oxadiazole moiety is a heterocyclic ring known for its metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group introduces steric strain and lipophilicity.
Its molecular formula is C₂₁H₂₅FN₃O₂ (calculated from and analogous structures), with a molecular weight of approximately 370.45 g/mol. The compound’s structural uniqueness lies in the synergistic combination of a strained cyclopropane-oxadiazole system and a fluorinated aromatic substituent, which may optimize both membrane permeability and target affinity .
Propiedades
IUPAC Name |
3-cyclopropyl-5-[[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-24-17-5-2-14(10-16(17)20)12-23-8-6-13(7-9-23)11-18-21-19(22-25-18)15-3-4-15/h2,5,10,13,15H,3-4,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABAWKOESCKUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=NC(=NO3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues with Modified Aromatic Substituents
Analogues with Modified Heterocyclic Systems
Analogues with Varied Core Structures
Key Research Findings
- Bioactivity Trends : The target compound’s 3-fluoro-4-methoxyphenyl group is associated with enhanced antimicrobial and CNS activity in analogues (). Fluorine’s electronegativity improves binding to enzymes like acetylcholinesterase .
- Metabolic Stability : Cyclopropyl-oxadiazole derivatives exhibit slower hepatic clearance compared to cyclohexyl or phenyl-substituted oxadiazoles ().
- Solubility vs. Permeability : The para-methoxy group in the target compound balances lipophilicity (from cyclopropane) and aqueous solubility, a critical factor in oral bioavailability .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
